![molecular formula C15H13N3O3S B2557832 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide CAS No. 861211-17-8](/img/structure/B2557832.png)

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

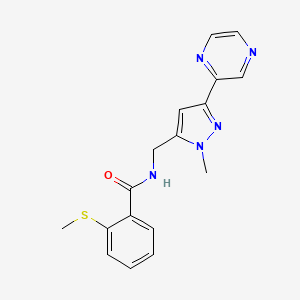

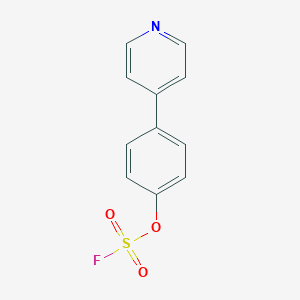

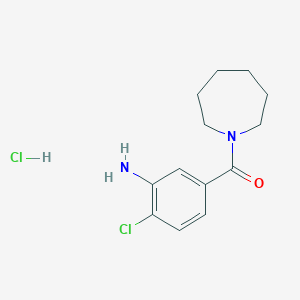

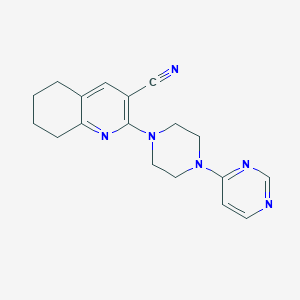

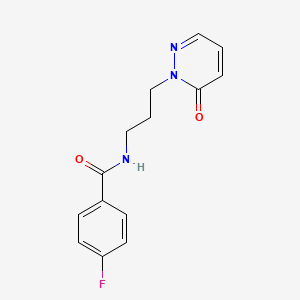

“N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide” is a complex organic compound. It is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that potentiates human and rat mGluR5 activation by glutamate . It is selective for mGluR5 over other mGluRs but exhibits submicromolar activity at PDE6, δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an isoindole group, which is a type of heterocycle, as well as an acetamide group and a thiazole group. These groups contribute to the compound’s reactivity and its interactions with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 539.7±50.0 °C, a density of 1.505, and a pKa of 8.24±0.30 . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Modulation of Metabotropic Glutamate Receptors

This compound has been studied for its role as a Positive Allosteric Modulator (PAM) of group 1 metabotropic glutamate receptors (mGluRs), particularly mGluR5 . By acting at a novel allosteric site, it can potentiate responses to activation of these receptors, which is significant for neurological studies and could lead to advances in treating conditions like schizophrenia and depression.

Antimicrobial Potential

Derivatives of this compound have shown promising results as antimicrobial agents. The presence of the imidazole ring, which is known for its broad range of chemical and biological properties, contributes to its potential in combating microbial infections .

Cytotoxic Activity

Certain derivatives of this compound have demonstrated cytotoxic properties, particularly against cancer cell lines. For example, specific thiadiazole derivatives have shown significant inhibitory effects on the growth of melanoma cells . This suggests potential applications in cancer research, especially for developing new chemotherapeutic agents.

Biological Potential of Indole Derivatives

The indole moiety within this compound’s structure is associated with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer effects . Research into indole derivatives can lead to the development of new drugs for various diseases.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9(19)16-15-17-10(8-22-15)6-7-18-13(20)11-4-2-3-5-12(11)14(18)21/h2-5,8H,6-7H2,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFRVQSNLRXMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821959 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Hydroxyethyl)piperidin-1-yl]acetic acid](/img/structure/B2557756.png)

![6-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2557760.png)

![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)

![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)

![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)